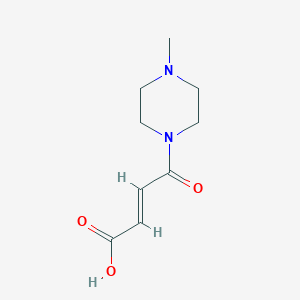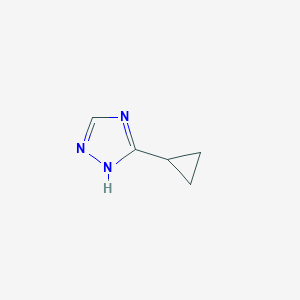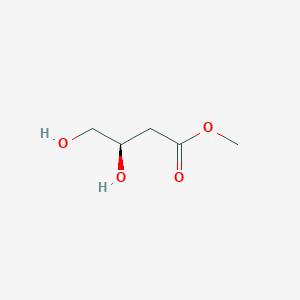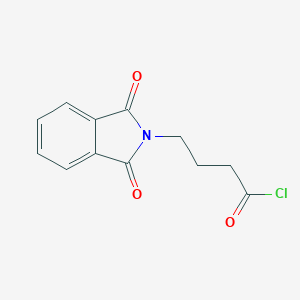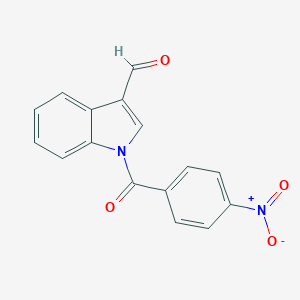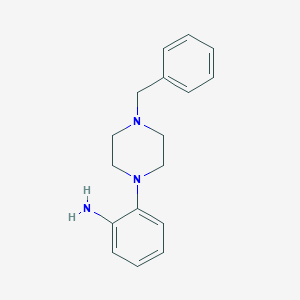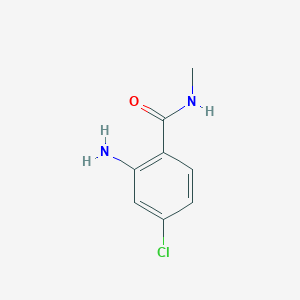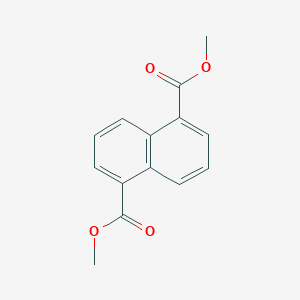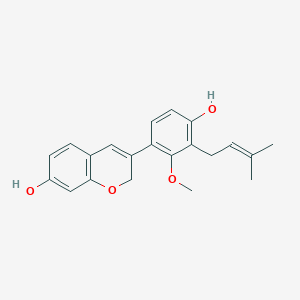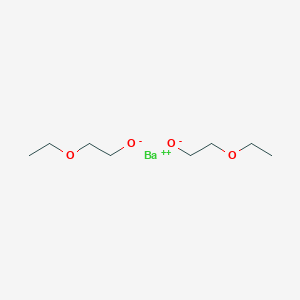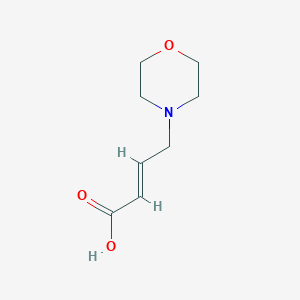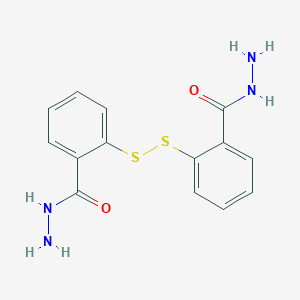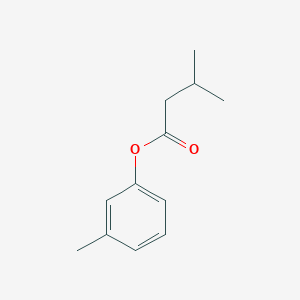
3-Methylphenyl 3-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl 3-methylbutyrate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is used for its unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Methylphenyl 3-methylbutyrate is not fully understood, but it is believed to act as a leucine analog. Leucine is an essential amino acid that plays a key role in protein synthesis and muscle growth. 3-Methylphenyl 3-methylbutyrate may enhance these processes by mimicking leucine and activating the same pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methylphenyl 3-methylbutyrate can stimulate protein synthesis and muscle growth in animals and humans. It has also been shown to increase energy expenditure and fat oxidation. Additionally, it may have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methylphenyl 3-methylbutyrate in lab experiments is its ability to mimic the effects of leucine without the need for dietary supplementation. It is also relatively easy to synthesize and purify. However, one limitation is its low yield, which can make large-scale experiments difficult.
Zukünftige Richtungen
There are several future directions for research on 3-Methylphenyl 3-methylbutyrate. One area of interest is its potential as a therapeutic agent for muscle wasting and neurodegenerative diseases. It may also have applications in sports nutrition and weight loss. Further studies are needed to fully understand the mechanism of action and potential benefits of this compound.
In conclusion, 3-Methylphenyl 3-methylbutyrate is a chemical compound with a range of scientific research applications. Its unique biochemical and physiological effects make it a valuable tool for studying protein synthesis, muscle growth, and metabolism. Further research is needed to fully understand its potential benefits and applications.
Synthesemethoden
The synthesis of 3-Methylphenyl 3-methylbutyrate involves the reaction of 3-methylphenylacetic acid with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl 3-methylbutyrate has a range of scientific research applications. It has been used in studies of protein synthesis, muscle growth, and metabolism. It has also been used as a marker for the detection of leucine metabolism in humans and animals.
Eigenschaften
CAS-Nummer |
105401-73-8 |
|---|---|
Produktname |
3-Methylphenyl 3-methylbutyrate |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
InChI-Schlüssel |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Synonyme |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



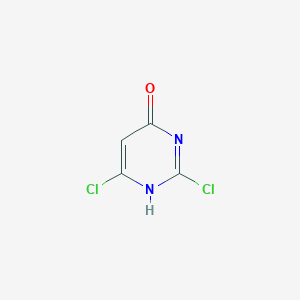
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
